molecular formula C7H5F3S B1295252 4-(Trifluoromethyl)thiophenol CAS No. 825-83-2

4-(Trifluoromethyl)thiophenol

Cat. No. B1295252
CAS RN: 825-83-2
M. Wt: 178.18 g/mol
InChI Key: WCMLRSZJUIKVCW-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thiophenol is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their utility in various chemical reactions and their potential applications in materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)thiophenol and its derivatives can be achieved through several methods. One approach involves the electrochemical trifluoromethylation of thiophenols using sodium trifluoromethanesulfinate, which proceeds without metal catalysts and oxidants, offering moderate to good yields and the possibility of scaling up . Another method includes the trifluoroacetic acid-catalyzed thiophenylmethylation of phenols via a domino three-component reaction in water, which has a wide substrate scope and can lead to various thiophenylmethylated products .

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)thiophenol-related compounds can be complex and diverse. For instance, the synthesis of electroactive phenol-based polymers involves the formation of compounds with multiple thiophene units attached to a phenol core . Additionally, the crystal structure of certain trifluoromethylated compounds has been determined, revealing the presence of intermolecular non-covalent interactions that stabilize the molecular network .

Chemical Reactions Analysis

4-(Trifluoromethyl)thiophenol and its analogs participate in a variety of chemical reactions. These include the formation of ketosulfides or pyran derivatives when reacted with 4-methylthiophenol , and the synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one using electrophilic trifluoromethylthio species generated in situ . The reactivity of these compounds is influenced by the presence of the trifluoromethyl group, which can affect the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)thiophenol derivatives have been characterized using various analytical techniques. Vibrational spectroscopy and quantum chemical calculations have been employed to investigate the molecular vibrations of 4-trifluoromethylphenol, providing insights into the compound's structure and behavior . Additionally, the antibacterial activity of certain trifluoromethylated compounds has been evaluated, demonstrating their potential as bioactive molecules .

Scientific Research Applications

General Uses of 4-(Trifluoromethyl)thiophenol

  • Scientific Field : Organic Synthesis, Pharmaceuticals, Agrochemicals
  • Summary of Application : 4-(Trifluoromethyl)thiophenol is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
  • Results/Outcomes : The outcomes would also depend on the specific application. In general, this compound is valuable for its role in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals .

Application in Cancer Research

  • Scientific Field : Cancer Research
  • Summary of Application : 4-(Trifluoromethyl)thiophenol has been used in the synthesis of a novel series of symmetrically tetra-substituted thiophenyl zinc(II)phthalocyanines (RS)4ZnPcs 4a–c, which have shown promising antitumor activity .
  • Methods of Application/Experimental Procedures : The compound was used to synthesize novel 4-thiophenyl-phthalonitriles precursors 3(a–c) from their substituted thiophenols 2(a–c). These precursors were then used to create the (RS)4ZnPcs 4a–c .
  • Results/Outcomes : Preliminary studies showed that electronic factors in the trifluoromethyl moiety attached to the ZnPc skeleton had a significant effect on the antitumor activity of the newly synthesized (RS)4ZnPcs 4a–c. In particular, the ZnPc 4c showed promising anticancer activity against tested human cancer cell lines .

Safety And Hazards

4-(Trifluoromethyl)thiophenol is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

4-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3S/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMLRSZJUIKVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231801
Record name 4-(Trifluoromethyl)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)thiophenol

CAS RN

825-83-2
Record name 4-(Trifluoromethyl)thiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)benzenethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
Y Jin, H Yang, H Fu - Organic letters, 2016 - ACS Publications
We have developed visible-light photoredox decarboxylative couplings of N-(acetoxy)phthalimides without an added photocatalyst in which simple and commercially available …
Number of citations: 88 pubs.acs.org
M Kuno, JK Lee, BO Dabbousi, FV Mikulec… - MRS Online …, 1996 - cambridge.org
We study the band edge luminescence of CdSe nanocrystallites to determine the origin of this emission. Previous studies have attributed the band edge emission to the recombination …
Number of citations: 4 www.cambridge.org
JK Lee, M Kuno, MG Bawendi - MRS Online Proceedings Library …, 1996 - cambridge.org
CdSe quantum dots (QDs) with several different ligands were prepared by ligand exchange reactions of trioctylphosphine oxide (TOPO)/trioctylphosphine selenide (TOPSe) passivated …
Number of citations: 18 www.cambridge.org
M Kuno, JK Lee, BO Dabbousi, FV Mikulec… - The Journal of …, 1997 - pubs.aip.org
… Figure 2 presents the room temperature absorption and luminescence spectra for QDs passivated with a TOPO/ TOPSe, b ZnS, c 4-picoline, and d 4-trifluoromethylthiophenol. Each …
Number of citations: 808 pubs.aip.org
CP McCoy, JF Cowley, SP Gorman… - Journal of Pharmacy …, 2009 - academic.oup.com
Objectives This study reports the development, characterisation and microbiological testing of surface-modified polyvinylchloride (PVC) films for the purpose of reducing bacterial …
Number of citations: 17 academic.oup.com
K Šindelář, M Ryska, J Holubek, E Svátek… - Collection of …, 1981 - cccc.uochb.cas.cz
A reaction of (4-fluoro-2-iodophenyl)acetic acid with 4-(trifluoromethyl)thiophenol gave the acid VIII which was cyclized with the reagent consisting from methanesulphonic acid and …
Number of citations: 2 cccc.uochb.cas.cz
V Valenta, M Vlková, M Valchář… - Collection of …, 1991 - cccc.uochb.cas.cz
4-(Trifluoromethyl)thiophenol, 2-methylthiophenol, 2-methoxythiophenol, and 1-naphthalenethiol were transformed by reactions with N,N-dimethyl-3-chloro-3-phenylpropylamine to N,N-…
Number of citations: 6 cccc.uochb.cas.cz
A Han, X Luo, S Hao, Y Yang, J Chen, G Fang… - Sensors and Actuators B …, 2021 - Elsevier
Copper nanoribbons (Cu NRs) and Ni-doped copper nanowires (Cu NWs) with red photoluminescent (PL) were prepared and employed for detection of biothiol. Using 4-(trifluoromethyl…
Number of citations: 5 www.sciencedirect.com
SS Al-Jameel, TE Youssef - World Journal of Microbiology and …, 2018 - Springer
Hay synthesis of a novel series of symmetrically tetra-substituted thiophenyl zinc(II)phthalocyanines (RS) 4 ZnPcs 4a–c was reported. Their novel 4-thiophenyl-phthalonitriles precursors …
Number of citations: 15 link.springer.com
YY Noh, N Zhao, M Caironi, H Sirringhaus - Nature nanotechnology, 2007 - nature.com
Printing is an emerging approach for low-cost, large-area manufacturing of electronic circuits, but it has the disadvantages of poor resolution, large overlap capacitances, and film …
Number of citations: 622 www.nature.com

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